molecular formula C6H3BrClFMg B3041918 3-Chloro-4-fluorophenylmagnesium bromide CAS No. 413589-34-1

3-Chloro-4-fluorophenylmagnesium bromide

Cat. No.: B3041918
CAS No.: 413589-34-1
M. Wt: 233.75 g/mol
InChI Key: RRDNWGDDABSJNJ-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex molecules. The compound has the molecular formula C6H3BrClFMg and a molecular weight of 233.75 g/mol .

Preparation Methods

3-Chloro-4-fluorophenylmagnesium bromide is typically prepared through the reaction of 3-chloro-4-fluorobromobenzene with magnesium in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Synthetic Route:

    Reactants: 3-chloro-4-fluorobromobenzene and magnesium.

    Solvent: Tetrahydrofuran (THF).

    Conditions: Inert atmosphere (nitrogen or argon), room temperature.

Chemical Reactions Analysis

3-Chloro-4-fluorophenylmagnesium bromide undergoes various types of chemical reactions, primarily due to its nature as a Grignard reagent:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones.

    Halides: Alkyl halides, aryl halides.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

    Conditions: Inert atmosphere, room temperature to slightly elevated temperatures.

Major Products:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

3-Chloro-4-fluorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis:

    Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

As a Grignard reagent, 3-Chloro-4-fluorophenylmagnesium bromide acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon highly nucleophilic. This allows it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds .

Comparison with Similar Compounds

3-Chloro-4-fluorophenylmagnesium bromide can be compared with other similar Grignard reagents:

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.

Properties

IUPAC Name

magnesium;1-chloro-2-fluorobenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDNWGDDABSJNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380833
Record name Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413589-34-1
Record name Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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